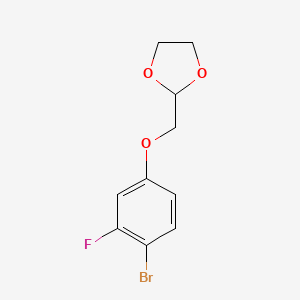
2-((4-Bromo-3-fluorophenoxy)methyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Bromo-3-fluorophenoxy)methyl)-1,3-dioxolane is an organic compound that features a dioxolane ring substituted with a bromofluorophenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromo-3-fluorophenoxy)methyl)-1,3-dioxolane typically involves the reaction of 4-bromo-3-fluorophenol with a suitable dioxolane precursor. One common method involves the use of a base such as potassium carbonate to deprotonate the phenol, followed by the addition of a dioxolane derivative under reflux conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-((4-Bromo-3-fluorophenoxy)methyl)-1,3-dioxolane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of azides, thiocyanates, or amines.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-((4-Bromo-3-fluorophenoxy)methyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((4-Bromo-3-fluorophenoxy)methyl)-1,3-dioxolane involves its interaction with specific molecular targets. The bromofluorophenoxy group can interact with enzymes or receptors, leading to modulation of their activity. The dioxolane ring may also play a role in stabilizing the compound and enhancing its binding affinity to the target .
Comparación Con Compuestos Similares
Similar Compounds
- 2-((4-Bromo-3-fluorophenoxy)methyl)tetrahydrofuran
- 2-((4-Bromo-3-fluorophenoxy)methyl)oxirane
- 2-((4-Bromo-3-fluorophenoxy)methyl)-1,3-thiazole
Uniqueness
2-((4-Bromo-3-fluorophenoxy)methyl)-1,3-dioxolane is unique due to its dioxolane ring, which imparts distinct chemical properties compared to similar compounds with different ring structures.
Propiedades
Fórmula molecular |
C10H10BrFO3 |
|---|---|
Peso molecular |
277.09 g/mol |
Nombre IUPAC |
2-[(4-bromo-3-fluorophenoxy)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C10H10BrFO3/c11-8-2-1-7(5-9(8)12)15-6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2 |
Clave InChI |
ARILMOVQWQGJAP-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)COC2=CC(=C(C=C2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


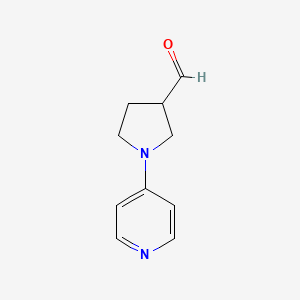





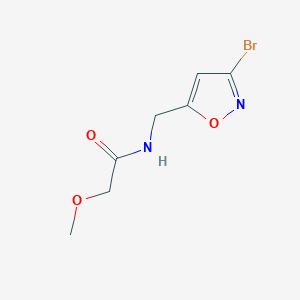
![2-(4-Oxo-2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11790675.png)
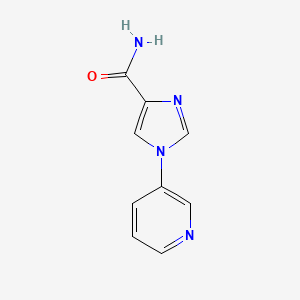
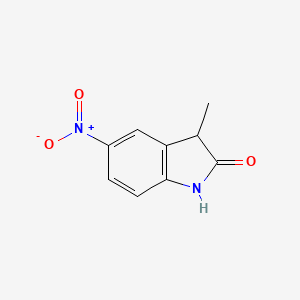
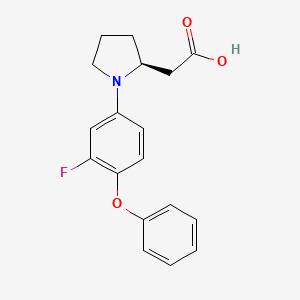

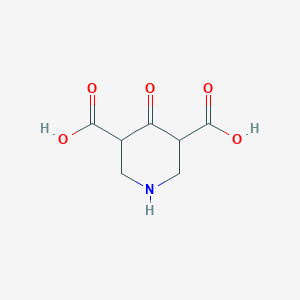
![Benzyl 7-methylhexahydro-1H-pyrrolo[3,2-B]pyridine-4(2H)-carboxylate](/img/structure/B11790712.png)
